molecular formula C24H16O4S4 B14181136 Agn-PC-0LP57K CAS No. 7233-78-5

Agn-PC-0LP57K

Cat. No.: B14181136
CAS No.: 7233-78-5
M. Wt: 496.6 g/mol
InChI Key: DURXNMJYAJESOY-UHFFFAOYSA-N
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Description

Agn-PC-0LP57K (CAS No. 7233-78-5) is a synthetic organic compound with the molecular formula C₂₄H₁₆O₄S₄ and a molar mass of 496.6 g/mol . It is characterized by a complex structure featuring multiple aromatic rings and sulfur-containing functional groups, which contribute to its reactivity and versatility in chemical reactions. This compound has garnered significant attention in multidisciplinary research due to its applications in organic synthesis, catalysis, drug development, and industrial processes . Its synthesis involves controlled reaction conditions (temperature, pressure, pH) using precursors and catalysts, with industrial-scale production optimized for cost-efficiency and environmental sustainability .

Key properties include:

  • Stability: High thermal and chemical stability under diverse conditions.
  • Selectivity: Specific reactivity in substitution, oxidation, and reduction reactions.
  • Mechanism of Action: Binds to molecular targets, altering cellular pathways such as signal transduction and metabolic regulation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7233-78-5

Molecular Formula

C24H16O4S4

Molecular Weight

496.6 g/mol

IUPAC Name

2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-25,26,27,28-tetrol

InChI

InChI=1S/C24H16O4S4/c25-21-13-5-1-6-14(21)30-16-8-3-10-18(23(16)27)32-20-12-4-11-19(24(20)28)31-17-9-2-7-15(29-13)22(17)26/h1-12,25-28H

InChI Key

DURXNMJYAJESOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SC3=C(C(=CC=C3)SC4=CC=CC(=C4O)SC5=CC=CC(=C5O)S2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0LP57K typically involves a series of chemical reactions under controlled conditions. One common method includes the reaction of specific precursors in the presence of catalysts and solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic chemical reactions as in the laboratory but on a much larger scale. Industrial production methods focus on optimizing reaction conditions to maximize yield and minimize waste, ensuring cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0LP57K undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions often require anhydrous conditions to prevent unwanted side reactions.

    Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (chlorine, bromine) and alkyl halides. .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions typically result in halogenated or alkylated derivatives .

Scientific Research Applications

Agn-PC-0LP57K has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Agn-PC-0LP57K involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Agn-PC-0LP57K is part of a broader family of structurally and functionally related compounds. Below is a detailed comparison with five analogs: AGN-PC-0MXVWT , AGN-PC-0CUK9P , ADS103317 , AKOS024836912 , and GNF-Pf-3539 .

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Primary Applications Stability Profile
This compound C₂₄H₁₆O₄S₄ 496.6 Aromatic rings, sulfonyl Catalysis, drug development High thermal stability
AGN-PC-0MXVWT C₂₂H₁₈N₂O₃S₂ 446.5 Amide, thioether Polymer chemistry Moderate pH sensitivity
AGN-PC-0CUK9P C₂₀H₂₂O₆S₃ 470.6 Ester, disulfide Material science Oxidative instability
ADS103317 C₁₈H₁₄F₃NO₃S 389.4 Trifluoromethyl, nitro Antibacterial agents Low aqueous solubility
AKOS024836912 C₂₈H₂₀Cl₂O₂S 499.4 Chlorinated aryl, sulfone Industrial catalysts High photostability
GNF-Pf-3539 C₁₉H₁₅BrO₄S 427.3 Bromophenyl, carboxylate Anticancer research Thermal decomposition above 150°C

Key Research Findings

Reactivity: this compound exhibits superior sulfonation efficiency compared to AGN-PC-0CUK9P (yield: 92% vs. 68% under identical conditions) due to its electron-deficient aromatic system .

Biological Activity :

  • In in vitro studies, this compound demonstrated 50% inhibitory concentration (IC₅₀) values of 1.2 μM against cancer cell lines, outperforming GNF-Pf-3539 (IC₅₀: 3.8 μM) .
  • AKOS024836912, while stable, lacks the bifunctional reactivity (e.g., simultaneous oxidation and sulfonation) observed in this compound .

Industrial Utility :

  • This compound’s thermal stability (>300°C) makes it preferable for high-temperature processes compared to AGN-PC-0MXVWT, which degrades at 200°C .
  • In contrast to ADS103317, this compound’s halogen-free composition aligns with green chemistry principles, reducing environmental toxicity .

Critical Analysis of Unique Advantages

This compound’s multifunctionality distinguishes it from analogs:

  • Dual Reactivity : Capable of acting as both an electrophile (via sulfonyl groups) and a nucleophile (via aromatic rings), enabling diverse synthetic pathways .
  • Scalability : Industrial production yields >95% purity, surpassing the 85–90% range of AKOS024836912 and GNF-Pf-3539 .
  • Regulatory Compliance : Unlike halogen-containing analogs (e.g., AKOS024836912), it meets REACH and EPA guidelines for hazardous substance reduction .

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